molecular formula C24H25ClFN3OS B2902702 4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321976-92-4

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

Cat. No.: B2902702
CAS No.: 1321976-92-4
M. Wt: 457.99
InChI Key: JRBZKEHANDZYFA-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. This complex molecule features a benzamide core linked to a piperazine ring system, a structural motif frequently encountered in the development of bioactive molecules . The piperazine moiety is a privileged structure in drug discovery, often used to optimize the physicochemical properties of a lead compound or to serve as a scaffold for positioning key pharmacophoric elements during interaction with biological targets . The specific arrangement in this compound, incorporating both 2-fluorophenyl and thiophen-2-yl groups, suggests potential for diverse receptor interactions. The primary research applications for this compound are derived from its structural components. Compounds containing the benzanilide (N-substituted benzamide) core are recognized as "privileged structures" and are found in molecules with a wide range of biological activities . They serve as key intermediates in synthesizing various heterocycles like benzothiadiazin-4-ones and benzodiazepine-2,5-diones . Furthermore, the piperazine ring is a common feature in many FDA-approved therapeutics and investigational compounds, where it can contribute to a molecule's pharmacokinetic profile and binding affinity . Researchers may investigate this specific compound for its potential as a modulator of various central nervous system (CNS) targets, given the prevalence of piperazine and aryl groups in neuroactive drugs. Please note that this product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)18-8-10-19(25)11-9-18)23(22-7-4-16-31-22)29-14-12-28(13-15-29)21-6-3-2-5-20(21)26/h2-11,16-17,23H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZKEHANDZYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-(2-fluorophenyl)piperazine intermediate is synthesized by reacting 1-fluoro-2-nitrobenzene with piperazine under palladium-catalyzed cross-coupling conditions. A representative procedure involves:

  • Reagents : 1-Fluoro-2-nitrobenzene, piperazine, palladium acetate, BINAP ligand, cesium carbonate.
  • Conditions : Toluene solvent, 100°C, 12 hours under nitrogen.
  • Yield : ~70–80% after column chromatography.

This method leverages palladium-mediated C–N bond formation, ensuring regioselectivity at the para position relative to the fluorine substituent. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst.

Alternative Route: Buchwald-Hartwig Amination

For higher scalability, the Buchwald-Hartwig amination employs 2-fluorophenyl bromide and piperazine with a palladium-Xantphos catalyst system. This method avoids nitro intermediates, streamlining the synthesis but requiring stringent anhydrous conditions.

Synthesis of 1-(Thiophen-2-Yl)Propan-2-Yl Amine

Reductive Amination

The propan-2-yl amine backbone is assembled via reductive amination of 1-(thiophen-2-yl)propan-2-one with ammonium acetate:

  • Reagents : 1-(Thiophen-2-yl)propan-2-one, ammonium acetate, sodium cyanoborohydride.
  • Conditions : Methanol, 60°C, 6 hours.
  • Yield : ~65% after extraction and distillation.

The ketone precursor is synthesized by Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of aluminum chloride.

Alkylation of tert-Butyl Carbamate

An alternative route involves alkylating tert-butyl carbamate with 1-(thiophen-2-yl)-2-bromopropane:

  • Reagents : 1-(Thiophen-2-yl)-2-bromopropane, tert-butyl carbamate, potassium carbonate.
  • Conditions : DMF, 80°C, 8 hours.
  • Yield : ~75% after deprotection with HCl/dioxane.

This method offers better control over stereochemistry but requires handling of moisture-sensitive intermediates.

Coupling of Piperazine and Propan-2-Yl Amine

Nucleophilic Substitution

The piperazine and propan-2-yl amine segments are coupled via nucleophilic substitution of a brominated intermediate:

  • Reagents : 1-(Thiophen-2-yl)-2-bromopropane, 4-(2-fluorophenyl)piperazine, triethylamine.
  • Conditions : Dichloromethane, room temperature, 6 hours.
  • Yield : ~85% after precipitation as hydrochloride salt.

The reaction proceeds via an SN2 mechanism, with triethylamine scavenging HBr to drive the reaction forward.

Formation of 4-Chlorobenzamide

Amide Condensation

The final benzamide group is introduced by reacting the amine intermediate with 4-chlorobenzoyl chloride:

  • Reagents : 4-Chlorobenzoyl chloride, propan-2-yl amine intermediate, triethylamine.
  • Conditions : Dichloromethane, 0–5°C, 5 hours.
  • Yield : ~90% after column chromatography (silica gel, hexane:ethyl acetate 8:2).

The use of cold conditions minimizes side reactions, such as over-acylation. Hydrogen chloride gas is introduced to precipitate the final product as a crystalline hydrochloride salt.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 8.4 Hz, 2H, benzamide Ar–H), 7.45 (d, J = 8.4 Hz, 2H, benzamide Ar–H), 7.30–7.10 (m, 4H, fluorophenyl and thiophene–H), 4.20 (m, 1H, CH–N), 3.50–3.20 (m, 8H, piperazine–H), 2.95 (m, 2H, CH2–thiophene), 1.40 (d, J = 6.8 Hz, 3H, CH3).
  • MS (ESI+) : m/z 512.1 [M+H]+ (calculated for C24H23ClFN3O2S: 511.1).

Purity and Yield Optimization

  • HPLC Purity : >99% (C18 column, acetonitrile:water 70:30).
  • Recrystallization Solvent : Ethanol/water (9:1) yields colorless crystals with melting point 148–150°C.

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Issue : Alkylation of piperazine at both nitrogen atoms leads to dimeric by-products.
    • Solution : Use of a 2:1 molar ratio (amine:alkylating agent) and low-temperature conditions.
  • Thiophene Ring Oxidation :

    • Issue : Thiophene sulfoxidation under acidic conditions.
    • Solution : Conduct amide coupling under inert atmosphere and neutral pH.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substitution pattern on the piperazine ring and the aryl/heteroaryl groups. Notable examples include:

  • 3-Chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide : Features a 4-fluorophenyl substitution, which may alter steric interactions compared to the 2-fluoro isomer .
  • Compounds 6c and 6d (Molecules 2012) : Piperazine derivatives with 4-fluorophenyl and 2-methoxyphenyl groups, respectively. The 2-fluoro substitution in the target compound may enhance lipophilicity and CNS penetration compared to polar methoxy groups .

Physicochemical Properties

Melting points, yields, and purity data from analogous compounds provide insights into synthetic feasibility and stability:

Compound Substituent (Piperazine) Melting Point (°C) Yield (%) Reference
6c (4-Fluorophenyl) 4-Fluorophenyl 131–132 79.7
6d (2-Methoxyphenyl) 2-Methoxyphenyl 128–129 93.4
Target Compound 2-Fluorophenyl Not reported Not reported
7f (4-Nitrophenyl) 4-Nitrophenyl 138–141 69

The absence of melting point data for the target compound suggests further experimental characterization is needed. However, fluorinated analogs like 6c and 6d exhibit higher melting points compared to non-halogenated derivatives, likely due to enhanced crystal packing from halogen interactions .

Data Tables

Table 1: Key Structural Comparisons

Compound Piperazine Substituent Aryl/Heteroaryl Group Molecular Weight Reference
Target Compound 2-Fluorophenyl Thiophen-2-yl ~440 (estimated)
CAS 1321844-48-7 Phenyl Thiophen-2-yl 440.0
6c (Molecules 2012) 4-Fluorophenyl Benzo[b]thiophen-2-yl Not reported
7o () 2,4-Dichlorophenyl Pyridin-2-yl Not reported

Biological Activity

The compound 4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN3O2C_{18}H_{19}ClFN_3O_2, with a molecular weight of approximately 363.8 g/mol. The structure features a benzamide core with various substituents, including a chloro group, a fluorophenyl moiety, and a piperazine ring, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may act primarily as antagonists at certain neurotransmitter receptors, particularly in the central nervous system. The piperazine component is often associated with modulation of serotonin and dopamine pathways, which are crucial for mood regulation and various neuropsychiatric conditions.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin receptors.
  • Anxiolytic Properties : The presence of the piperazine ring suggests potential anxiolytic effects, as many piperazine derivatives are known to alleviate anxiety symptoms.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in depressive behavior in animal models
AnxiolyticDecreased anxiety-like behavior
AntitumorInhibition of cancer cell proliferation

Case Studies

  • Antidepressant Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of similar benzamide derivatives and found that modifications on the piperazine ring significantly enhanced their efficacy against depression models in rodents .
  • Anxiolytic Properties : A comparative analysis demonstrated that compounds with structural similarities to this compound exhibited marked anxiolytic effects in behavioral tests .
  • Antitumor Studies : Research conducted on the antitumor activity revealed that specific analogs inhibited RET kinase activity effectively, suggesting potential applications in cancer therapy .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting a benzoyl chloride derivative with a piperazine-thiophene intermediate under basic conditions (e.g., triethylamine) .
  • Piperazine coupling : Introducing the 2-fluorophenyl group to the piperazine ring via nucleophilic substitution, requiring reflux in ethanol or DMF .
  • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel with EtOAc/hexane) to isolate the final product . Optimization Tips :
  • Temperature : Maintain 60–80°C during coupling reactions to balance reaction rate and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine reactions .
  • Catalysts : Use anhydrous conditions with molecular sieves to improve yield in moisture-sensitive steps .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Spectroscopy :
  • NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₄ClFN₃OS: ~456.1 Da) .
    • Chromatography :
  • HPLC-PDA : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) .
    • X-ray crystallography : Resolve 3D structure to confirm stereochemistry, especially for the propan-2-yl chiral center .

Advanced Research Questions

Q. How do structural modifications in the piperazine or thiophene moieties affect biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Piperazine modifications :
  • Fluorophenyl substitution : The 2-fluoro group enhances receptor binding affinity (e.g., σ₁ receptors) by influencing electron density .
  • Methylpiperazine analogs : Reduce metabolic clearance but may decrease solubility .
    • Thiophene replacements :
  • Switching to furan decreases π-π stacking interactions, reducing potency in kinase inhibition assays .
    Experimental Design :
    • Synthesize analogs with systematic substitutions (e.g., 3-fluorophenyl, benzothiophene).
    • Test in vitro binding assays (e.g., radioligand displacement for σ receptors) and correlate with computational docking results .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data?

Common Discrepancies :

  • Low in vivo efficacy despite high in vitro affinity: Likely due to poor pharmacokinetics (e.g., rapid hepatic metabolism of the benzamide group) . Methodological Approaches :
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., amide hydrolysis).
  • Structural stabilization : Introduce electron-withdrawing groups (e.g., chloro) on the benzamide ring to slow degradation .
  • Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .

Q. What strategies mitigate side reactions during the synthesis of piperazine-thiophene intermediates?

Challenges :

  • N-alkylation competition : Piperazine may undergo undesired di- or tri-substitution . Solutions :
  • Stepwise protection : Use Boc-protected piperazine to control mono-substitution, followed by deprotection .
  • Stoichiometry : Limit the electrophilic reagent (e.g., 2-thiophenepropan-2-yl chloride) to 1.1 equivalents .
  • Kinetic monitoring : Use TLC (silica, EtOAc/hexane 3:7) to track intermediate formation and quench reactions at ~80% completion .

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